![molecular formula C9H7BrN2O B15056459 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzimidazole ring and an ethanone group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and 4-bromobenzaldehyde.
Cyclization Reaction: The o-phenylenediamine reacts with 4-bromobenzaldehyde in the presence of an acid catalyst to form 4-bromo-1H-benzo[d]imidazole.
Acylation Reaction: The 4-bromo-1H-benzo[d]imidazole is then acylated using acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of 1-(4-substituted-1H-benzo[d]imidazol-2-yl)ethanone derivatives.
Oxidation Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanol.
Scientific Research Applications
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanone
- 1-(4-Fluoro-1H-benzo[d]imidazol-2-yl)ethanone
- 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanone
Uniqueness: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness makes it valuable in certain synthetic and biological applications.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(4-bromo-1H-benzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-4-2-3-6(10)8(7)12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
JBLUOMZYOVGDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


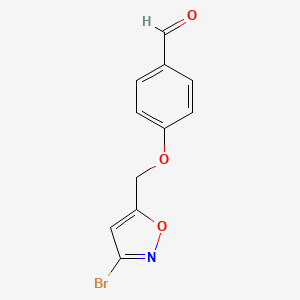
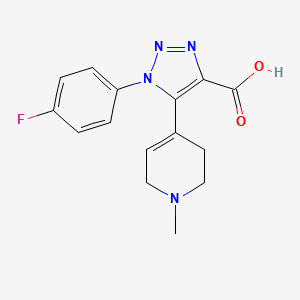


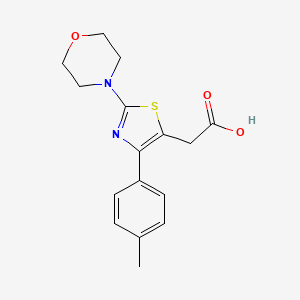
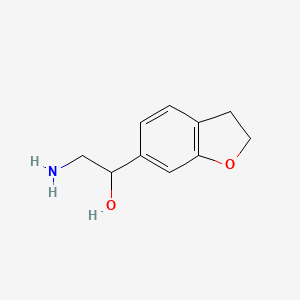

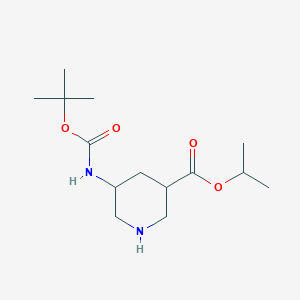
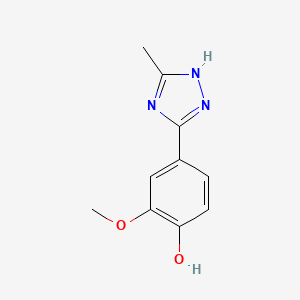

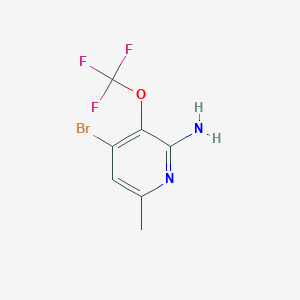
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
